Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)

1,4-Dioxaspiro[4.5]decan-8-amine structure
97096-16-7 structure
商品名:1,4-Dioxaspiro[4.5]decan-8-amine
CAS番号:97096-16-7
MF:C8H15NO2
メガワット:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315

1,4-Dioxaspiro[4.5]decan-8-amine 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxaspiro[4.5]decan-8-amine
    • 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
    • 1,4-amino cyclohexanone ethylene ketal
    • 1,4-Dioxaspiro[4.5]dec-8-ylamine
    • 1,4-Dioxaspiro<4.5>dec-8-ylamin
    • 4-aminocyclohexanone ethylene ketal
    • 8-Amino-1,4-dioxaspiro[4,5]decane
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine
    • KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • KM3438
    • SBB087219
    • 1,4-Dioxaspiro[4.5]decane-8-amine
    • TRA0086786
    • AB18565
    • SY017242
    • (1,4-dioxa-spiro[4.5]dec-8-yl)amine
    • (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
    • V9885
    • CS
    • (1,4-Dioxaspiro[4.5]dec-8-yl)amine
    • (1,4-Dioxaspiro[4.5]decan-8-yl)amine
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
    • EN300-42959
    • CS-0040044
    • SCHEMBL372402
    • 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
    • Z239627340
    • DTXSID60562412
    • BS-13430
    • 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
    • AKOS000142555
    • DB-080458
    • MFCD04114556
    • 97096-16-7
    • MDL: MFCD04114556
    • インチ: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
    • InChIKey: KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCC(N)CC2)OCC1

計算された属性

  • せいみつぶんしりょう: 157.11000
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.11
  • ふってん: 247℃ at 760 mmHg
  • フラッシュポイント: 111.1℃
  • 屈折率: 1.509
  • PSA: 44.48000
  • LogP: 1.33110

1,4-Dioxaspiro[4.5]decan-8-amine セキュリティ情報

1,4-Dioxaspiro[4.5]decan-8-amine 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4-Dioxaspiro[4.5]decan-8-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-339220A-1 g
1,4-dioxaspiro[4.5]decan-8-amine,
97096-16-7
1g
¥4,347.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-10g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
10g
¥5849.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-250mg
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
250mg
¥569.0 2024-07-15
eNovation Chemicals LLC
K50388-0.25g
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7 97%
0.25g
$200 2023-09-02
Alichem
A289000729-5g
1,4-Dioxaspiro[4.5]decan-8-amine
97096-16-7 95%
5g
$347.00 2023-08-31
TRC
D462580-25mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
25mg
$64.00 2023-05-18
TRC
D462580-100mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
100mg
$87.00 2023-05-18
TRC
D462580-250mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
250mg
$98.00 2023-05-18
eNovation Chemicals LLC
D691556-25g
8-Amino-1,4-dioxaspiro[4,5]decane
97096-16-7 97%
25g
$1085 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY017242-1g
8-Amino-1,4-dioxaspiro[4,5]decane
97096-16-7 ≥97%
1g
¥380.00 2024-07-10

1,4-Dioxaspiro[4.5]decan-8-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  15 h, rt
リファレンス
Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters
Gammack Yamagata, Adam D.; Datta, Swarup; Jackson, Kelvin E.; Stegbauer, Linus; Paton, Robert S.; et al, Angewandte Chemie, 2015, 54(16), 4899-4903

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
リファレンス
Imidazole compounds useful as cytokine inhibitors.
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide ,  Ammonia Solvents: Ethanol ;  6 h, rt
1.2 Reagents: Sodium borohydride ;  3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines
Miriyala, Bruhaspathy; Bhattacharyya, Sukanta; Williamson, John S., Tetrahedron, 2004, 60(7), 1463-1471

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
リファレンス
Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
リファレンス
Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics
, Japan, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
リファレンス
Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone
Teuber, Hans Joachim; Tsaklakidis, Christos; Bats, Jan Willem, Liebigs Annalen der Chemie, 1990, (8), 781-7

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 min, rt; 24 h, rt
リファレンス
Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones
Kucera, Roman; Ellis, Sam R.; Yamazaki, Ken ; Hayward Cooke, Jack ; Chekshin, Nikita ; et al, Journal of the American Chemical Society, 2023, 145(9), 5422-5430

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
リファレンス
Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
リファレンス
Preparation of imidazoles as cytokine inhibitors
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
リファレンス
Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl ,  2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ;  20 h, 6 bar, 140 °C
リファレンス
An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia
Imm, Sebastian; Baehn, Sebastian; Neubert, Lorenz; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2010, 49(44), 8126-8129

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  20 h, rt
リファレンス
Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
リファレンス
Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 50 psi, rt
リファレンス
Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
リファレンス
Preparation of substituted imidazoles as cytokine inhibitors
, United States, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C
リファレンス
N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists
Nirogi, Ramakrishna V. S.; Konda, Jagadishu Babu; Kambhampati, Ramasastry; Shinde, Anil; Bandyala, Thrinath Reddy; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 4 bar, rt
リファレンス
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 50 °C
リファレンス
Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones
Polishchuk, Iuliia ; Sklyaruk, Jan; Lebedev, Yury ; Rueping, Magnus, Chemistry - A European Journal, 2021, 27(19), 5919-5922

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  5 h, rt
リファレンス
Pyrazolopyrimidines as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decan-8-amine Raw materials

1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
A845682
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):212.0/374.0/711.0